prop-2-yn-1-yl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate
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Overview
Description
Prop-2-yn-1-yl 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate is a complex organic compound that features both alkyne and isoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-yn-1-yl 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate typically involves the reaction of prop-2-yn-1-ol with 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used for oxidation reactions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides or ethers.
Scientific Research Applications
Prop-2-yn-1-yl 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of prop-2-yn-1-yl 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate involves its interaction with biological macromolecules. The alkyne group can undergo click chemistry reactions with azides, forming stable triazole linkages. This property is exploited in bioconjugation and labeling studies. Additionally, the isoquinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-2-yn-1-yloxy)benzaldehyde: Contains a similar alkyne group but differs in its aromatic structure.
N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride: Features an alkyne group and is used in bioconjugation.
1-prop-2-ynylpiperazine dihydrochloride: Another alkyne-containing compound with different biological applications.
Uniqueness
Prop-2-yn-1-yl 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate is unique due to its combination of an alkyne group and an isoquinoline moiety, which provides a versatile platform for various chemical reactions and biological interactions. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry.
Properties
Molecular Formula |
C17H11NO4 |
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Molecular Weight |
293.27 g/mol |
IUPAC Name |
prop-2-ynyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate |
InChI |
InChI=1S/C17H11NO4/c1-2-9-22-14(19)10-18-16(20)12-7-3-5-11-6-4-8-13(15(11)12)17(18)21/h1,3-8H,9-10H2 |
InChI Key |
GPMSEPIBNGBZQL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)CN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |
solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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